

Xenocyanine: Application Notes & Protocols for Neuroscience Research

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Compound of Interest

Compound Name: **Xenocyanine**

Cat. No.: **B1139856**

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Introduction

Xenocyanine is a novel, high-performance near-infrared (NIR) carbocyanine dye with exceptional photostability and quantum yield.^[1] Its unique chemical structure allows for high-affinity binding to specific neurobiological targets and superior blood-brain barrier (BBB) penetration, making it an invaluable tool for advanced neuroscience research.^{[2][3]} This document provides detailed application notes and protocols for the use of **Xenocyanine** in key areas of neuroscience, including *in vivo* imaging of amyloid-beta plaques, anterograde neuronal tracing, and real-time calcium imaging in neuronal cultures.

Physicochemical and Spectroscopic Properties

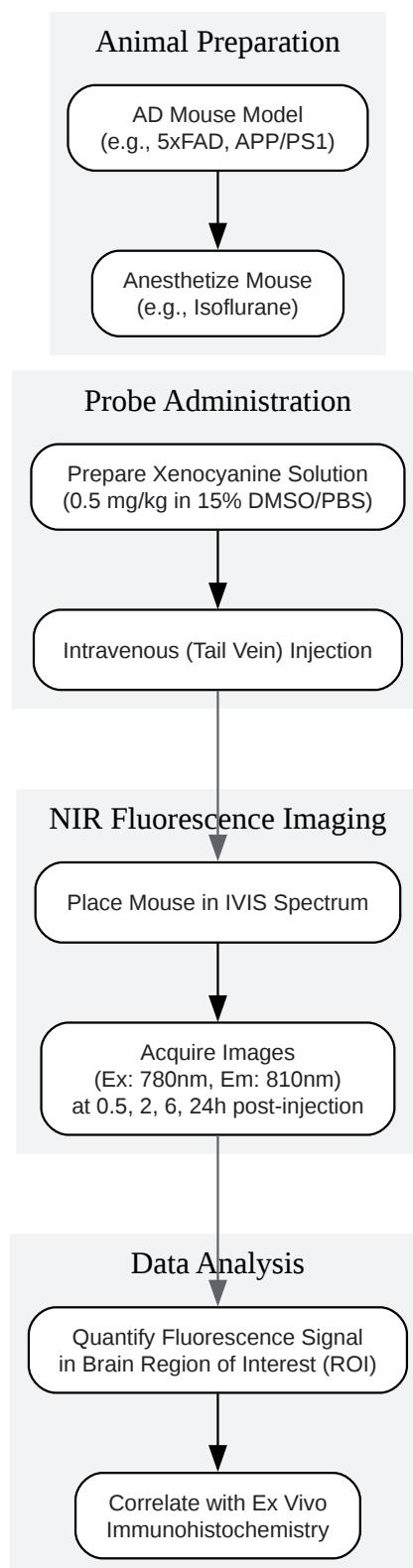
The core advantages of **Xenocyanine** stem from its optimized optical properties in the NIR window, which minimizes tissue autofluorescence and maximizes light penetration for deep-tissue imaging.^{[3][4]}

Property	Value
Molecular Formula	C ₄₉ H ₅₁ N ₂ O ₆ S ₂ ⁺
Molecular Weight	844.06 g/mol
Excitation (λ max)	785 nm
Emission (λ max)	810 nm
Molar Extinction Coefficient	250,000 M ⁻¹ cm ⁻¹
Quantum Yield	0.15 (in PBS)
Solubility	DMSO, PBS (with up to 15% DMSO) ^[5]

Application 1: In Vivo Near-Infrared (NIR) Imaging of Amyloid-Beta Plaques

Xenocyanine is engineered to bind with high specificity to the beta-sheet structures of amyloid-beta (A β) fibrils, making it an exceptional probe for the non-invasive, longitudinal study of Alzheimer's disease pathology in living animal models.^{[2][3]} Upon binding, its fluorescence is significantly enhanced.

Experimental Workflow: In Vivo A β Plaque Imaging

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Workflow for in vivo imaging of amyloid-beta plaques.

Protocol: In Vivo A β Plaque Imaging

- Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and an age-matched wild-type control (n=3-4 per group).[5]
- Reagent Preparation: Prepare a 1 mg/mL stock solution of **Xenocyanine** in DMSO. For injection, dilute the stock solution to a final concentration of 0.5 mg/kg in a vehicle of 15% DMSO, 15% Cremophor, and 70% sterile PBS.[5]
- Administration: Anesthetize the mouse using isoflurane. Administer the **Xenocyanine** solution via intravenous tail vein injection.
- Imaging: Place the anesthetized mouse into an in vivo imaging system (e.g., IVIS Spectrum). Acquire fluorescence images at multiple time points (e.g., 30 minutes, 2, 6, and 24 hours) post-injection. Use an excitation filter around 780 nm and an emission filter around 810 nm.
- Data Analysis: Using analysis software (e.g., Living Image), draw a region of interest (ROI) over the brain area. Quantify the average radiant efficiency within the ROI at each time point.
- Validation (Optional): After the final imaging session, perfuse the animal and prepare brain slices for standard immunohistochemistry using anti-A β antibodies to confirm the colocalization of the **Xenocyanine** signal with A β plaques.

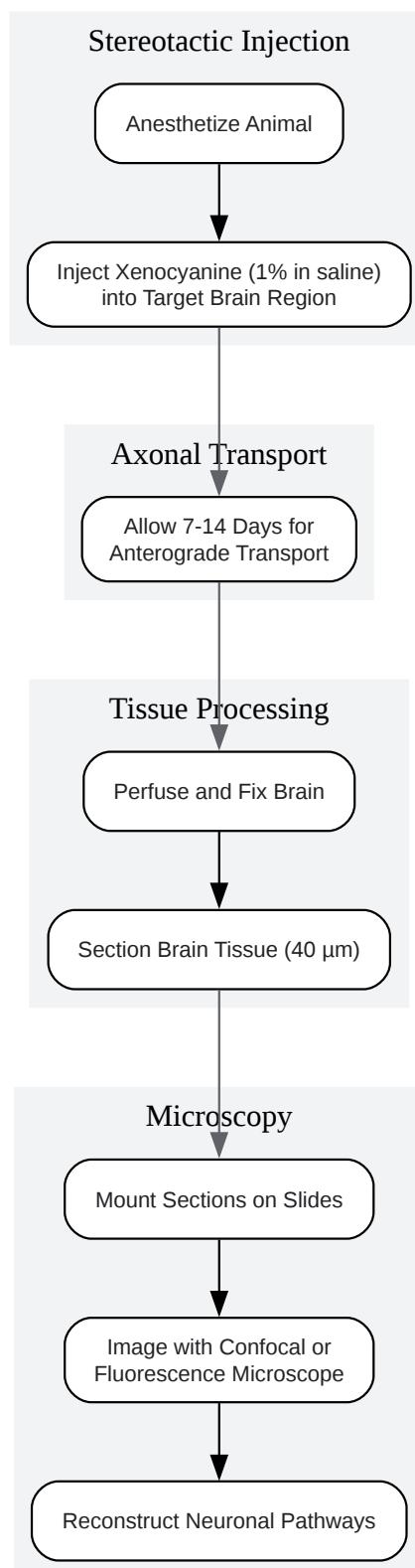
Performance Data

Parameter	Xenocyanine	Control NIR Dye (e.g., ICG)
Target-to-Background Ratio (Brain @ 6h)	6.8 \pm 0.5	2.1 \pm 0.3
BBB Penetration (Brain/Muscle Ratio)	3.2	0.8
Optimal Imaging Window	4-8 hours post-injection	< 1 hour post-injection
In Vivo Binding Affinity (Kd)	~35 nM	> 500 nM

Application 2: Anterograde Neuronal Tracing

Xenocyanine can be used as a powerful anterograde tracer.[6][7] When injected into a specific brain region, it is taken up by neuronal cell bodies and transported down the axon to the terminals, allowing for detailed mapping of neuronal projections.[8][9]

Experimental Workflow: Anterograde Tracing

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Workflow for anterograde neuronal tracing.

Protocol: Anterograde Tracing

- Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotactic frame.
- Injection: Prepare a 1% (w/v) solution of **Xenocyanine** in sterile saline. Using a Hamilton syringe, slowly inject 50-100 nL of the solution into the target brain nucleus.
- Incubation: Allow for a survival period of 7-14 days to permit complete axonal transport of the dye.
- Tissue Processing: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
- Sectioning: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 40 µm coronal or sagittal slices using a cryostat or vibratome.
- Imaging: Mount the sections on glass slides. Image the sections using a confocal or epifluorescence microscope equipped with a Cy7 or ICG filter set. Capture images of the injection site and the labeled axonal projections and terminals in target regions.

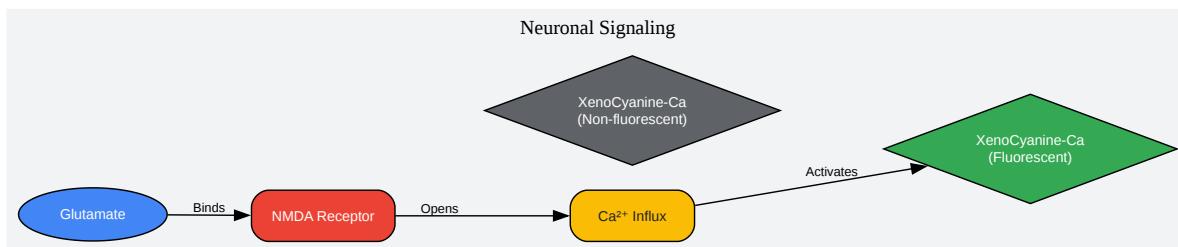
Performance Data

Parameter	Xenocyanine	Conventional Tracer (e.g., BDA)
Labeling Efficiency	High (fills fine axonal arbors)	Variable (often requires amplification)
Photostability	Excellent (>90% signal after 5 min)	Moderate (significant photobleaching)
Signal-to-Noise Ratio	>15:1	~8:1 (with amplification)
Toxicity	Minimal at working concentrations	Low to moderate

Application 3: Calcium Imaging in Cultured Neurons (XenoCyanine-Ca)

A calcium-sensitive variant, **XenoCyanine-Ca**, has been developed for monitoring neuronal activity.[10][11] This probe exhibits a dramatic increase in fluorescence intensity upon binding to intracellular Ca^{2+} , enabling the visualization of calcium transients associated with action potentials and synaptic activity.[12][13]

Signaling Pathway: Glutamate Receptor-Mediated Calcium Influx



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Activation of **XenoCyanine-Ca** by calcium influx.

Protocol: Calcium Imaging in Primary Neuronal Cultures

- Cell Culture: Plate primary neurons (e.g., hippocampal or cortical) on poly-D-lysine coated glass-bottom dishes and culture for 14-18 days in vitro (DIV).[14]
- Dye Loading: Prepare a 2 μM loading solution of **XenoCyanine-Ca** AM ester in imaging buffer (e.g., ACSF or HBSS) with 0.02% Pluronic F-127.
- Incubation: Replace the culture medium with the loading solution and incubate the cells for 30 minutes at 37°C in a 5% CO_2 incubator.

- Wash: Gently wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye.
- Imaging: Place the dish on the stage of a live-cell imaging microscope (e.g., a spinning-disk confocal or TIRF microscope). Perfuse the cells with imaging buffer.
- Stimulation & Acquisition: Establish a baseline fluorescence for 1-2 minutes. Stimulate the neurons as desired (e.g., with 50 mM KCl or glutamate). Acquire images at a high frame rate (e.g., 10-20 Hz) to capture the dynamics of the calcium transients.
- Analysis: Analyze the fluorescence intensity changes over time ($\Delta F/F_0$) in individual neuronal somas or regions of interest.

Performance Data (XenoCyanine-Ca)

Parameter	Value
Dissociation Constant (Kd) for Ca^{2+}	210 nM
Dynamic Range ($F_{\text{max}}/F_{\text{min}}$)	> 30-fold
Response Kinetics (τ_{on})	~15 ms
Indicator Form	Acetoxyethyl (AM) ester for cell loading

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